molecular formula C18H21NO2 B12065094 Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- CAS No. 87472-99-9

Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]-

Cat. No.: B12065094
CAS No.: 87472-99-9
M. Wt: 283.4 g/mol
InChI Key: SLFKKGIODTYJAV-UHFFFAOYSA-N
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Description

Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- is an organic compound with a complex structure that includes an ethanone group, an amino group, a phenylmethoxy group, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenylmethoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- is unique due to the presence of both the amino and propyl groups, which can significantly influence its chemical reactivity and biological activity

Properties

CAS No.

87472-99-9

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

1-(2-amino-4-phenylmethoxy-3-propylphenyl)ethanone

InChI

InChI=1S/C18H21NO2/c1-3-7-16-17(11-10-15(13(2)20)18(16)19)21-12-14-8-5-4-6-9-14/h4-6,8-11H,3,7,12,19H2,1-2H3

InChI Key

SLFKKGIODTYJAV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1N)C(=O)C)OCC2=CC=CC=C2

Origin of Product

United States

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